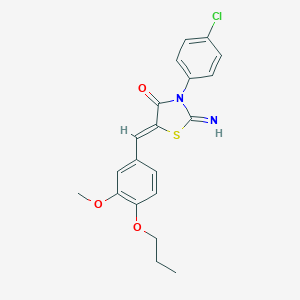
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.
Scientific Research Applications
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways and enzymes involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its unique structure and properties. This compound has been shown to exhibit a wide range of biological activities, making it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it may pose a risk to human health.
Future Directions
There are several future directions for the study of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 4-chlorobenzaldehyde, 3-methoxy-4-propoxybenzylamine, and thiourea in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.
properties
Product Name |
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C20H19ClN2O3S |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-10-26-16-9-4-13(11-17(16)25-2)12-18-19(24)23(20(22)27-18)15-7-5-14(21)6-8-15/h4-9,11-12,22H,3,10H2,1-2H3/b18-12-,22-20? |
InChI Key |
ZDCJFNFTCGPGHD-OUCYFQBSSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(E)-{2-[(4-methylphenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B302703.png)
![2-[1-(4-Fluorophenyl)tetrazol-5-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B302705.png)


![2-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302713.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302714.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
![4-[(5-{2-[(3-Fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302718.png)
![2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302721.png)
![4-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302722.png)
![4-({(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302724.png)
![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302725.png)
![2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302726.png)
![ethyl 2-(3-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302727.png)